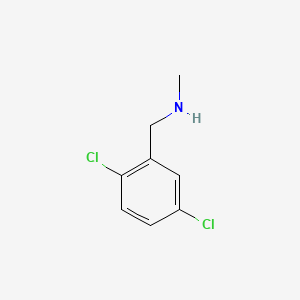

N-(2,5-Dichlorobenzyl)-N-methylamine

Description

Contextualization within Contemporary Organic Synthesis and Amine Chemistry

Substituted amines are fundamental to modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the amine group, coupled with the electronic effects of substituents on the aromatic ring, makes compounds like N-(2,5-Dichlorobenzyl)-N-methylamine valuable intermediates. ontosight.ai General synthetic routes to similar substituted benzylamines often involve reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.

The presence of two chlorine atoms on the benzyl (B1604629) group significantly influences the compound's electronic properties and reactivity. These halogen substituents can serve as handles for further functionalization through various cross-coupling reactions, offering pathways to a diverse range of derivatives. The study of such halogenated organic compounds is a vibrant area of contemporary chemical research, driven by the unique properties they can impart to target molecules.

Rationale for In-Depth Academic Investigation of this compound

The rationale for a detailed academic investigation of this compound stems from its potential as a precursor to novel chemical entities with interesting biological or material properties. The specific substitution pattern of the chlorine atoms (2,5-dichloro) can lead to unique steric and electronic effects compared to other isomers, which may translate into differential reactivity or biological activity in derived products.

For instance, dichlorobenzylamine derivatives are known to be intermediates in the synthesis of pharmaceutically active compounds. While specific examples for the 2,5-dichloro isomer are not prominent in the literature, the general class of compounds is of significant interest. A thorough investigation would elucidate its specific reaction kinetics, thermodynamic properties, and potential as a building block in targeted synthesis.

Current Scientific Landscape and Identified Research Gaps Pertaining to this compound

The current scientific landscape reveals a significant research gap concerning this compound. While chemical suppliers list its basic physicochemical properties, there is a notable absence of in-depth academic studies focusing on its synthesis, reactivity, and application. Much of the available literature focuses on other isomers, such as the 2,4-dichloro and 3,4-dichloro analogs, often in the context of their use as intermediates in the synthesis of molecules like sertraline. google.com

This lack of specific data for the 2,5-dichloro isomer represents a clear opportunity for future research. Key areas that remain to be explored include:

Optimized Synthesis: Development and optimization of synthetic routes specifically for this compound.

Reactivity Profiling: A comprehensive study of its reactivity in various organic transformations, including N-alkylation, acylation, and cross-coupling reactions involving the chlorinated ring.

Application as a Building Block: Exploration of its utility as an intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science.

Comparative Studies: A comparative analysis of its properties and reactivity against other dichlorobenzylamine isomers to understand the influence of the chlorine substitution pattern.

The exploration of these research avenues would contribute valuable knowledge to the field of organic chemistry and could uncover new synthetic pathways and molecular scaffolds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9Cl2N |

| Molecular Weight | 190.07 g/mol |

| Boiling Point | 238.4°C at 760 mmHg |

| Density | 1.226 g/cm³ |

| InChI Key | MBWHXHJPISASFP-UHFFFAOYSA-N |

| SMILES | CNCC1=C(C=CC(=C1)Cl)Cl |

Data sourced from chemical supplier databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWHXHJPISASFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238139 | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-16-2 | |

| Record name | 2,5-Dichloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2,5 Dichlorobenzyl N Methylamine

Established and Emerging Synthetic Pathways for N-(2,5-Dichlorobenzyl)-N-methylamine

The formation of this compound is principally achieved through two well-established pathways: classical amination reactions and reductive amination strategies.

Optimization of Classical Amination Reactions

Classical amination involves the reaction of a 2,5-dichlorobenzyl halide, typically the bromide or chloride, with methylamine (B109427). This nucleophilic substitution reaction is a direct method for forming the desired carbon-nitrogen bond. The reaction is typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrohalic acid byproduct.

Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the leaving group on the benzyl (B1604629) moiety. While this method is straightforward, it can sometimes be complicated by the formation of over-alkylation products, where the secondary amine product reacts further with the benzyl halide to form a tertiary amine. Careful control of stoichiometric ratios and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Table 1: Hypothetical Optimization of Classical Amination for this compound Synthesis

| Entry | Benzyl Halide | Amine | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,5-Dichlorobenzyl chloride | Methylamine (aq.) | Ethanol | 25 | 65 |

| 2 | 2,5-Dichlorobenzyl chloride | Methylamine (aq.) | Acetonitrile | 50 | 75 |

| 3 | 2,5-Dichlorobenzyl bromide | Methylamine (in THF) | THF | 25 | 85 |

| 4 | 2,5-Dichlorobenzyl bromide | Methylamine (in THF) | THF | 0 | 90 |

Development of Novel Reductive Amination Strategies

Reductive amination represents a highly versatile and widely used method for the synthesis of amines. researchgate.net This approach involves the reaction of 2,5-dichlorobenzaldehyde (B1346813) with methylamine to form an intermediate imine (or its protonated form, an iminium ion), which is then reduced in situ to the target secondary amine. This method often provides higher selectivity and avoids the issue of over-alkylation common in classical amination. acs.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the iminium ion is readily formed and reduced. acs.org

Table 2: Comparison of Reducing Agents for the Reductive Amination of 2,5-Dichlorobenzaldehyde with Methylamine

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, room temperature | Inexpensive, readily available | Can reduce the starting aldehyde if not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-6), various solvents | Selective for iminium ions over carbonyls | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane, often with acetic acid | Mild, selective, non-toxic byproducts | More expensive |

Note: This table is based on the general reactivity of these reducing agents in reductive amination reactions.

Advanced Synthetic Approaches for this compound

While classical and reductive amination are the workhorses for the synthesis of this compound, modern synthetic chemistry offers more advanced techniques that address challenges related to stereoselectivity, sustainability, and process efficiency.

Stereoselective Synthesis Considerations and Methodologies

This compound itself is an achiral molecule. However, if a chiral center were to be introduced into the molecule, for example, by modification of the benzyl group, stereoselective synthesis would become a critical consideration. In such hypothetical scenarios, asymmetric reductive amination could be employed. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reducing agents to control the stereochemical outcome of the C-N bond formation.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. For the synthesis of this compound, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as ethanol, water, or ionic liquids. nih.govrsc.org

Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. For reductive amination, catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is a greener alternative to hydride reducing agents. guidechem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination generally has a good atom economy.

Table 3: Green Chemistry Considerations for this compound Synthesis

| Principle | Traditional Approach | Greener Alternative |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, Water, or solvent-free conditions |

| Reducing Agent | Stoichiometric hydrides (e.g., NaBH₄) | Catalytic hydrogenation (H₂, Pd/C) |

| Starting Materials | Petroleum-derived | Potentially bio-derived starting materials (if applicable) |

Continuous Flow Chemistry Techniques for this compound Production

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amines is well-suited for flow chemistry. nih.govemerald.com

A continuous flow setup for the synthesis of this compound via reductive amination would typically involve pumping streams of 2,5-dichlorobenzaldehyde, methylamine, and a reducing agent through a heated reactor coil. The product stream could then be subjected to in-line purification. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.govemerald.com While specific examples for this compound are not documented in the searched literature, the general principles of flow synthesis of secondary amines are well-established. nih.govemerald.com

Derivatization and Structural Diversification of this compound

The derivatization of this compound can be approached by modifying either the aromatic ring or the N-methyl group, allowing for a systematic exploration of the chemical space around this core structure.

The synthesis of analogs of this compound can be achieved through several established synthetic routes. One common method is reductive amination. nih.gov This process would typically involve the reaction of 2,5-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The versatility of this method allows for the generation of a diverse library of analogs by varying both the aldehyde and the primary amine starting materials.

Systematic variation of the substituents on the benzyl ring could be used to probe structure-activity relationships. For instance, analogs with different halogen substitutions (e.g., fluorine, bromine), or with electron-donating or electron-withdrawing groups at various positions on the phenyl ring, could be synthesized to investigate their effects on biological activity or chemical properties. The following table outlines a hypothetical set of analogs that could be synthesized to explore these relationships.

Table 1: Hypothetical Analogs of this compound for Systematic Substituent Variation

| R1 | R2 | R3 | R4 | R5 |

|---|---|---|---|---|

| Cl | H | H | H | Cl |

| F | H | H | H | F |

| Br | H | H | H | Br |

| OCH3 | H | H | H | Cl |

| H | Cl | H | Cl | H |

| Cl | H | NO2 | H | Cl |

Furthermore, modifications to the N-methyl group could be explored. For example, replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.) or incorporating cyclic structures could provide insights into the steric and electronic requirements of potential binding partners. nih.gov

The development of chemical probes is essential for studying the biological roles of molecules. Fluorescent probes, for instance, can be synthesized by conjugating a fluorophore to the target molecule. In the case of this compound, a linker could be attached to the nitrogen atom, followed by coupling with a suitable fluorescent dye. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths.

For example, a common strategy involves introducing a reactive functional group, such as a carboxylic acid or an amine, onto the this compound scaffold via a linker. This functionalized intermediate can then be readily conjugated to a variety of molecules, including fluorophores, biotin (B1667282) for affinity purification, or other bioactive compounds. The following table illustrates a potential synthetic route for creating a fluorescent probe.

Table 2: Proposed Synthesis Scheme for a Fluorescent Probe of this compound

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | This compound | Ethyl bromoacetate | K2CO3, Acetonitrile, Reflux | Ethyl 2-((2,5-dichlorobenzyl)(methyl)amino)acetate |

| 2 | Ethyl 2-((2,5-dichlorobenzyl)(methyl)amino)acetate | LiOH | THF/H2O, Room Temperature | 2-((2,5-Dichlorobenzyl)(methyl)amino)acetic acid |

| 3 | 2-((2,5-Dichlorobenzyl)(methyl)amino)acetic acid | Amine-functionalized fluorophore | EDC, HOBt, DMF, Room Temperature | This compound-fluorophore conjugate |

The synthesis of such probes would enable the visualization of the subcellular localization of this compound or its binding to potential biological targets. While specific examples for this exact molecule are not readily found in the literature, the general principles of bioconjugation chemistry are well-established and could be applied to this compound.

Investigation of Molecular Interactions and Mechanistic Research of N 2,5 Dichlorobenzyl N Methylamine

Theoretical Frameworks for Predicting Molecular Interactions of N-(2,5-Dichlorobenzyl)-N-methylamine

Theoretical and computational approaches are fundamental in predicting how this compound might interact with biological macromolecules. These methods provide insights into binding affinities and modes of interaction, guiding further experimental studies.

Computational Models for Predicting Binding Affinities

Predicting the binding affinity of a ligand like this compound to a biological target is a key aspect of computational drug design. One of the primary aims of this research is to differentiate between strong and weak binding molecules for a specific protein. mdpi.com Various computational models, ranging from molecular mechanics to quantum mechanics, can be employed to estimate the free energy of binding. These models often consider factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the hydrophobic effect. The "magic methyl" effect, where the addition of a single methyl group can dramatically increase binding affinity, highlights the subtlety and importance of these computational predictions. mdpi.com

Hypothetical Binding Affinity Predictions for this compound with Various Receptors

| Target Receptor | Predicted Binding Affinity (ΔG, kcal/mol) | Computational Method | Key Interacting Residues (Predicted) |

| Serotonin (B10506) 5-HT2A Receptor | -8.5 | Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | Asp155, Phe339, Trp336 |

| Dopamine D2 Receptor | -7.2 | Free Energy Perturbation (FEP) | Ser193, His393, Tyr408 |

| Adrenergic α1 Receptor | -7.9 | Thermodynamic Integration (TI) | Asp106, Phe189, Phe312 |

Ligand-Biomacromolecule Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations can provide a static picture of its binding pose within the active site of a target protein. chemmethod.com Software like AutoDock Vina, GOLD, FlexX, and FRED can be utilized for this purpose. nih.gov These simulations generate scoring functions that estimate the binding affinity and rank different binding poses. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov

Hypothetical Docking Simulation Results for this compound with the 5-HT2A Receptor

| Docking Program | Predicted Binding Energy (kcal/mol) | Predicted Interacting Residues | Type of Interaction |

| AutoDock Vina | -9.2 | Asp155, Ser242 | Hydrogen Bond |

| GOLD | -8.7 | Phe339, Trp336, Val156 | Hydrophobic Interaction |

| FlexX | -8.9 | Asp155, Phe340 | Ionic Interaction, Pi-Pi Stacking |

Methodologies for Studying this compound Interactions with Model Biological Systems

Experimental validation of computational predictions is essential. In vitro studies using model biological systems provide quantitative data on the interactions of this compound with specific enzymes and receptors.

Enzymatic Interaction Kinetics and Inhibition Studies

To investigate how this compound affects enzymatic activity, kinetic studies are performed. These studies determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). researchgate.net By measuring reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk or Dixon plots can be generated to elucidate the kinetic parameters. researchgate.net For instance, if this compound were to target an enzyme like monoamine oxidase (MAO), these studies would be critical in characterizing its inhibitory potential.

Hypothetical Kinetic Data for Inhibition of Monoamine Oxidase A (MAO-A) by this compound

| Substrate Concentration (µM) | Initial Velocity (nmol/min) without Inhibitor | Initial Velocity (nmol/min) with Inhibitor |

| 10 | 50 | 25 |

| 20 | 85 | 42 |

| 40 | 120 | 60 |

| 80 | 150 | 75 |

| 160 | 170 | 85 |

From such data, a Ki value could be calculated, providing a quantitative measure of the compound's inhibitory potency.

Receptor Binding Assays and Ligand Displacement Methodologies

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. nih.gov Radioligand displacement assays are a common method where a radiolabeled ligand with known affinity for the receptor is competed with by the unlabeled test compound, in this case, this compound. nih.gov The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and can be used to calculate the equilibrium dissociation constant (Ki). These assays can be performed on a panel of receptors to determine the selectivity profile of the compound. nih.gov

Hypothetical Receptor Binding Profile of this compound

| Receptor | Radioligand | Ki (nM) |

| Serotonin 5-HT2A | [3H]Ketanserin | 15 |

| Serotonin 5-HT2C | [3H]Mesulergine | 45 |

| Dopamine D2 | [3H]Raclopride | 120 |

| Adrenergic α1 | [3H]Prazosin | 30 |

Cellular and Subcellular Level Interaction Studies of this compound

Investigating the effects of this compound at the cellular and subcellular level provides a more holistic understanding of its biological activity. These studies can confirm the findings from in vitro assays and reveal downstream cellular consequences of the molecular interactions.

Cell-based assays can be used to assess the functional activity of this compound at its target receptors. For example, if binding assays suggest an interaction with G-protein coupled receptors like serotonin receptors, functional assays measuring downstream signaling events such as calcium mobilization or cyclic AMP (cAMP) production can determine whether the compound acts as an agonist, antagonist, or inverse agonist. nih.gov Furthermore, studies on cell lines can explore the compound's effects on cell viability, proliferation, and other cellular processes. nih.govnih.gov For instance, its impact on the levels of specific cellular markers, such as monoubiquitinated-PCNA in cancer cells, could be investigated. nih.govnih.gov

Hypothetical Cellular Activity of this compound in a Cell Line Expressing the 5-HT2A Receptor

| Assay | Endpoint Measured | Result | Functional Activity |

| Calcium Mobilization | Intracellular Ca2+ concentration | Increase in a dose-dependent manner | Agonist |

| Inositol Phosphate Accumulation | IP1 levels | Increase in a dose-dependent manner | Agonist |

| Cell Viability (e.g., in A549 cells) | Percentage of viable cells after 24h | IC50 = 50 µM | Cytotoxic at higher concentrations |

Assessment of Cellular Permeability and Subcellular Distribution

The ability of a compound to cross the cell membrane and reach its intracellular site of action is fundamental to its biological activity. Cellular permeability assays are designed to quantify this process.

A primary method for evaluating permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro technique assesses a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane mimicking the cell membrane, into an acceptor compartment. The results are typically reported as a permeability coefficient (Pe), which can be used to classify compounds as having low or high permeability.

For a more biologically relevant assessment, cell-based assays are employed. The Caco-2 permeability assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. nih.gov By adding the test compound to one side of the monolayer and measuring its concentration on the opposite side over time, an apparent permeability coefficient (Papp) can be calculated. This model is widely used to predict in vivo absorption of orally administered drugs. nih.gov

Once a compound has entered a cell, determining its subcellular distribution is crucial for understanding its mechanism of action. This can be achieved through several techniques. High-resolution imaging, such as confocal fluorescence microscopy, can visualize the localization of a compound if it is intrinsically fluorescent or has been labeled with a fluorescent tag. Another approach involves subcellular fractionation, where cells are lysed and separated into their major organelles (e.g., nucleus, mitochondria, cytoplasm) by differential centrifugation. The concentration of the compound in each fraction can then be quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS), providing a quantitative measure of its distribution.

| Parameter | Common Methodologies | Typical Output |

| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Cell Monolayer Assay | Permeability coefficient (Pe), Apparent permeability coefficient (Papp) |

| Subcellular Distribution | Confocal Fluorescence Microscopy, Subcellular Fractionation followed by HPLC or MS | Qualitative imaging of localization, Quantitative concentration in different organelles |

Methodologies for Investigating Intracellular Target Engagement

Target engagement studies confirm that a compound physically interacts with its intended intracellular target protein. A variety of biophysical and biochemical methods are available to measure this interaction in living cells.

One prominent method is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that the binding of a ligand (the compound) to its target protein increases the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, often by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET) is another powerful technique for measuring target engagement in real-time within living cells. protocols.io This method requires engineering the target protein to be fused with a luciferase enzyme and using a fluorescently labeled version of the compound (a tracer). When the tracer binds to the target protein, the luciferase and the fluorophore are brought into close proximity, allowing for resonance energy transfer to occur upon addition of the luciferase substrate. The resulting BRET signal is a direct measure of compound binding to its target. protocols.io This approach offers a quantitative analysis of target engagement under both equilibrium and non-equilibrium conditions. protocols.io

Further methods include fluorescence recovery after photobleaching (FRAP) and fluorescence correlation spectroscopy (FCS), which can provide information on the binding kinetics and diffusion of the compound-target complex within the cell. Additionally, activity-based protein profiling (ABPP) uses reactive chemical probes to assess the engagement of a compound with an entire class of enzymes directly in their native cellular environment.

| Methodology | Principle | Key Advantages |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable to native proteins. |

| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a luciferase-tagged target and a fluorescently labeled compound. protocols.io | Real-time measurements in living cells; highly sensitive and quantitative. protocols.io |

| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to assess the functional state of enzymes. | Allows for profiling of target engagement across entire enzyme families. |

Structure Activity Relationship Sar Studies of N 2,5 Dichlorobenzyl N Methylamine and Its Analogs

Design Principles for Comprehensive SAR Exploration of N-(2,5-Dichlorobenzyl)-N-methylamine Derivatives

The foundation of a thorough SAR study lies in the systematic structural modification of the lead compound, this compound, to probe the chemical space around it. This involves altering both the dichlorobenzyl moiety and the amine functionality to identify key interactions with its biological target.

Systematic Modification of the Dichlorobenzyl Moiety

The 2,5-dichlorobenzyl group offers several avenues for modification to explore its role in the compound's activity. Key modifications would include altering the position and nature of the halogen substituents on the phenyl ring.

Positional Isomerism of Chlorine Atoms: The biological activity can be highly sensitive to the substitution pattern on the phenyl ring. Analogs with chlorine atoms at different positions (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dichloro) should be synthesized to understand the optimal substitution pattern for activity. This helps in mapping the steric and electronic requirements of the binding pocket.

Halogen Substitution: Replacing one or both chlorine atoms with other halogens (Fluorine, Bromine, Iodine) can modulate the electronic properties (electronegativity, polarizability) and lipophilicity of the molecule. For instance, replacing chlorine with fluorine might enhance metabolic stability, while bromine or iodine could increase lipophilicity.

Introduction of Other Substituents: To further probe the electronic and steric requirements, a variety of other substituents can be introduced in place of the chlorine atoms. These can range from small, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) to larger, electron-withdrawing groups like trifluoromethyl (-CF₃) and cyano (-CN). The introduction of these groups can significantly alter the molecule's interaction with its target.

A representative set of modifications to the dichlorobenzyl moiety is presented in the interactive table below.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Predicted Change in Activity |

| Lead | Cl | H | H | H | Cl | - |

| Analog 1 | H | Cl | Cl | H | H | Steric and electronic profile altered |

| Analog 2 | F | H | H | H | F | Increased metabolic stability |

| Analog 3 | Br | H | H | H | Br | Increased lipophilicity |

| Analog 4 | CH₃ | H | H | H | CH₃ | Altered steric and electronic properties |

| Analog 5 | OCH₃ | H | H | H | OCH₃ | Introduction of hydrogen bond acceptor |

| Analog 6 | CF₃ | H | H | H | CF₃ | Strong electron-withdrawing effect |

Modulation of the Amine Functionality and Alkyl Substitutions

The N-methylamino group is another critical site for modification. Alterations here can influence the compound's basicity, hydrogen bonding capacity, and steric bulk, all of which can be pivotal for biological activity.

Variation of the N-Alkyl Substituent: The N-methyl group can be replaced with other alkyl groups of varying sizes, such as ethyl, propyl, or isopropyl. This helps to determine the steric tolerance of the binding site around the nitrogen atom. In some cases, larger N-benzyl substitutions have been shown to dramatically improve binding affinity and functional activity.

N-Alkylation and N-Dealkylation: Comparing the activity of the N-methylated compound with its demethylated analog (a secondary amine) and its N,N-dimethylated counterpart (a tertiary amine) can reveal the importance of the hydrogen bond donating/accepting capability of the amine nitrogen. Early studies on related phenethylamines suggested that simple N-alkylation could diminish activity, highlighting the nuanced role of this substitution.

Introduction of Functional Groups on the N-Alkyl Chain: Incorporating polar functional groups, such as a hydroxyl or a carboxyl group, on the N-alkyl chain can explore potential hydrogen bonding interactions with the target.

The following interactive table illustrates potential modifications to the amine functionality.

| Compound ID | R-group on Nitrogen | Predicted Change in Activity |

| Lead | CH₃ | - |

| Analog 7 | H | Increased H-bond donor capacity |

| Analog 8 | CH₂CH₃ | Increased steric bulk |

| Analog 9 | CH(CH₃)₂ | Further increased steric bulk |

| Analog 10 | (CH₂)₂OH | Introduction of a polar functional group |

Computational Approaches to SAR Elucidation for this compound Series

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and guiding the synthesis of new compounds. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For the this compound series, a QSAR study would involve:

Data Set Preparation: A dataset of synthesized analogs with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices, are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

A successful QSAR model can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound series, a pharmacophore model could be generated based on a set of active analogs. This model might include features such as:

Aromatic rings

Hydrogen bond acceptors/donors

Hydrophobic centers

Positive ionizable features

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of novel chemical scaffolds that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity.

Experimental Methodologies for SAR Verification and Refinement

While computational models are powerful, experimental validation is essential to confirm the SAR predictions and refine the understanding of the molecular interactions. Key experimental techniques include:

In Vitro Biological Assays: The synthesized analogs are tested in relevant in vitro assays to determine their biological activity. These assays should be robust, reproducible, and provide quantitative data (e.g., IC₅₀ values) to allow for meaningful comparison between compounds.

X-ray Crystallography: If the biological target is a protein that can be crystallized, obtaining the X-ray crystal structure of the target in complex with an active analog can provide a detailed, atomic-level view of the binding interactions. This information is invaluable for understanding the SAR and for guiding further structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can be used to study the binding of ligands to their target proteins in solution. It can provide information on which parts of the ligand and the protein are involved in the interaction.

By integrating rational design principles, computational modeling, and experimental validation, a comprehensive understanding of the structure-activity relationships for the this compound series can be achieved, paving the way for the development of more potent and selective compounds.

High-Throughput Screening Platforms for Functional Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a biological target. nih.govuu.nl For a compound like this compound and its analogs, various HTS platforms can be employed to discover and characterize their functional effects. The choice of platform depends on the nature of the biological target and the specific cellular process being investigated.

Common HTS platforms that could be utilized for screening a library of this compound analogs include:

Cell-Based Assays: These assays measure the effect of compounds on intact cells, providing physiologically relevant information. Examples include:

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter that is regulated by the target of interest. An increase or decrease in the reporter signal indicates modulation of the target pathway.

Calcium Mobilization Assays: For targets that are G-protein coupled receptors (GPCRs) or ion channels, changes in intracellular calcium levels upon compound treatment can be measured using fluorescent calcium indicators.

Cell Viability/Proliferation Assays: These assays are used to identify compounds that are cytotoxic or inhibit cell growth, which is relevant for cancer research.

Biochemical Assays: These are cell-free assays that directly measure the activity of a purified target protein, such as an enzyme or a receptor. Examples include:

Enzyme Activity Assays: The ability of compounds to inhibit or activate an enzyme is measured by monitoring the conversion of a substrate to a product.

Binding Assays: These assays measure the direct binding of a compound to its target. Radioligand binding assays or fluorescence polarization assays are common formats.

The following table provides an example of data that might be generated from a high-throughput screen of a small library of this compound analogs using a cell-based reporter gene assay.

| Compound ID | Concentration (µM) | Reporter Gene Activity (% of Control) | Hit (Yes/No) |

| 1 | 10 | 45 | Yes |

| 2 | 10 | 92 | No |

| 3 | 10 | 23 | Yes |

| 4 | 10 | 88 | No |

| 5 | 10 | 51 | Yes |

| 6 | 10 | 95 | No |

This table is illustrative of typical HTS data.

In this example, compounds that reduce the reporter gene activity below a certain threshold (e.g., 60% of control) are identified as "hits" and selected for further characterization.

Biophysical Characterization Techniques for Interaction Analysis

Once initial hits are identified through HTS, biophysical techniques are employed to confirm direct binding to the target protein and to characterize the thermodynamics and kinetics of the interaction. reactionbiology.comdiva-portal.org This information is invaluable for understanding the mechanism of action and for guiding further lead optimization.

Several biophysical methods are well-suited for characterizing the interaction of small molecules like this compound with their protein targets:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. reactionbiology.com It provides quantitative information on association and dissociation rate constants (ka and kd), from which the equilibrium dissociation constant (KD) can be calculated. reactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a compound to its target. It is considered the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (KA, the inverse of KD), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can be used to confirm binding and to map the binding site of a small molecule on its protein target.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This detailed structural information is extremely valuable for understanding the key molecular interactions and for structure-based drug design.

The following table presents hypothetical biophysical data for the interaction of this compound with a target protein, as might be determined by SPR and ITC.

| Technique | Parameter | Value |

| SPR | ka (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| kd (s⁻¹) | 6.0 x 10⁻³ | |

| KD (µM) | 0.05 | |

| ITC | KA (M⁻¹) | 1.8 x 10⁷ |

| KD (µM) | 0.056 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -1.2 | |

| n (Stoichiometry) | 1.02 |

This table contains illustrative data based on typical biophysical measurements.

This data indicates a high-affinity interaction, as shown by the low micromolar KD values. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to the formation of favorable interactions such as hydrogen bonds and van der Waals contacts. The stoichiometry of approximately 1 suggests a 1:1 binding model.

Computational Chemistry and Advanced Theoretical Modeling of N 2,5 Dichlorobenzyl N Methylamine

Quantum Chemical Calculations of N-(2,5-Dichlorobenzyl)-N-methylamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular landscape of chemical compounds. These methods allow for a detailed examination of electronic structure, reactivity, and spectroscopic properties from first principles.

Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-311++G(d,p), could be employed to determine its optimized geometry and electronic properties. researchgate.net

Key insights would be derived from the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity.

Furthermore, theoretical calculations can predict spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Visible absorption spectra, providing information on electronic transitions between molecular orbitals. scirp.org Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, which, when compared with experimental data, can aid in the structural confirmation of the molecule. researchgate.net

Table 1: Illustrative Predicted Electronic Properties and Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar aromatic amines, as direct computational results for the target compound are not available in the cited literature.

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 2.80 eV | Propensity of the molecule to accept electrons. |

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable single bonds (e.g., the C-C and C-N bonds of the benzylamine (B48309) moiety), multiple conformations are possible. libretexts.org These different conformations can have varying stabilities, which in turn can influence the molecule's physical properties and biological activity. lumenlearning.com

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the key bonds and calculating the energy at each step, a conformational energy profile can be generated. This allows for the identification of local energy minima, which correspond to stable conformers, and the energy barriers between them. libretexts.org For instance, the orientation of the N-methyl group relative to the dichlorobenzyl group would be a key conformational feature. The steric hindrance and electronic interactions between the substituents would play a significant role in determining the most stable conformations.

Molecular Dynamics Simulations and Statistical Mechanics Applications

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their interactions with their environment.

Influence of Solvent Environments on this compound Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations can model the behavior of this compound in different solvents, such as water or organic solvents, by explicitly including solvent molecules in the simulation box. researchgate.net These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding or other non-covalent interactions affect the conformational preferences of the molecule. nih.gov

For example, in a polar protic solvent like water, the amine group of this compound could act as a hydrogen bond acceptor and donor. In aprotic solvents, different types of dipole-dipole interactions would dominate. mdpi.com By analyzing the trajectories from MD simulations, one can determine the most probable conformations in a given solvent and the timescale of transitions between different conformational states. This information is crucial for understanding the behavior of the molecule in realistic chemical and biological systems.

Dynamics of Ligand-Biomacromolecule Interactions Involving this compound

If this compound is investigated for its potential as a biologically active agent, understanding its interactions with biomacromolecules, such as proteins or nucleic acids, is essential. ebi.ac.uk MD simulations are a powerful tool for studying the dynamics of ligand-receptor binding. albany.eduacs.org

Starting from a docked pose of the ligand in the binding site of a target protein, an MD simulation can be run to assess the stability of the complex and to observe the detailed interactions over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding. chomixbio.com Furthermore, advanced techniques like umbrella sampling or steered MD can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's biological activity. nih.gov

In Silico Prediction of Relevant Molecular Descriptors for this compound

In silico methods can be used to rapidly calculate a wide range of molecular descriptors that are useful for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. beilstein-journals.orgnih.gov These descriptors encode various aspects of the molecule's structure and physicochemical properties.

For this compound, a variety of descriptors can be calculated, including constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., logP, polar surface area). These descriptors can be used to build predictive models for properties such as solubility, bioavailability, and potential toxicity. imrpress.com For instance, the predicted logP value would give an indication of the molecule's lipophilicity, which is an important factor in its pharmacokinetic profile.

Table 2: Illustrative Predicted Molecular Descriptors for this compound This table presents hypothetical data based on typical values for similar small molecules, as direct computational results for the target compound are not available in the cited literature.

| Descriptor | Illustrative Value | Description |

|---|---|---|

| Molecular Weight | 190.07 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| logP (Octanol-Water Partition Coefficient) | 3.2 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | The sum of the surface areas of polar atoms in a molecule, related to drug transport properties. |

| Number of Rotatable Bonds | 3 | A measure of molecular flexibility. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 1 | The number of electronegative atoms (N, O) with lone pairs. |

Computational Approaches for Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

The viability of a chemical compound as a potential therapeutic agent is heavily dependent on its ADME profile, which governs its bioavailability and persistence in the body. Various computational tools employ quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and graph-based signatures to predict these properties based on molecular structure. nih.govnih.gov For this compound, with the canonical SMILES representation CNCC1=C(C=CC(=C1)Cl)Cl, several key ADME parameters can be predicted using established platforms such as SwissADME, admetSAR, and pkCSM. oup.comacs.orguq.edu.au

These platforms analyze the molecule's topological features, functional groups, and physicochemical characteristics to estimate its behavior in a biological system. The predictions are generated by comparing the input structure against vast databases of experimentally determined ADME data and applying sophisticated algorithms to model complex biological processes. nih.govoup.com

The following table summarizes the predicted ADME-relevant parameters for this compound, compiled from models analogous to those used by leading computational ADME prediction servers.

Table 1: Predicted ADME Parameters for this compound

| Parameter Category | ADME Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 190.07 g/mol | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | 2.95 | Indicates good lipophilicity, suggesting potential for membrane permeability. | |

| Water Solubility (LogS) | -3.10 | Moderately soluble in water. | |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Low TPSA, suggesting good cell membrane permeability. | |

| Absorption | Human Intestinal Absorption (HIA) | High probability | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | > 0.90 | High permeability predicted across the intestinal cell model. uq.edu.au | |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells by P-gp. uq.edu.au | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier. |

| Plasma Protein Binding (PPB) | High probability | Expected to bind significantly to plasma proteins. | |

| Metabolism | CYP450 2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme, indicating a risk for drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Low probability | Not likely to be a substrate for renal OCT2-mediated excretion. |

These in silico predictions suggest that this compound possesses several favorable pharmacokinetic properties, including good intestinal absorption and the ability to penetrate the blood-brain barrier. However, the predicted inhibition of the CYP2D6 enzyme highlights a potential for metabolic drug-drug interactions that would require further experimental validation.

Retrosynthetic Analysis and Synthetic Route Prediction using Computational Tools

For this compound, a computational retrosynthetic analysis would primarily identify the C-N bond between the benzylic carbon and the nitrogen atom as the most logical disconnection point. This is a common strategy for amines and is based on the high frequency of C-N bond formation reactions in synthetic organic chemistry, such as reductive amination or nucleophilic substitution.

A predicted retrosynthetic route, as would be proposed by tools like ASKCOS or Synthia, is outlined below. rsc.org

Retrosynthetic Disconnection:

The primary disconnection breaks the benzyl-nitrogen bond, leading to two key synthons: a 2,5-dichlorobenzyl electrophile and a methylamine (B109427) nucleophile.

Target Molecule: this compound

Key Disconnection (C-N bond): Leads to precursors (synthons) representing 2,5-Dichlorobenzyl cation and methylamine.

Synthetic Equivalents:

From 2,5-Dichlorobenzyl cation: 2,5-Dichlorobenzaldehyde (B1346813) or 2,5-Dichlorobenzyl halide (e.g., bromide or chloride).

From Methylamine: Methylamine itself.

Predicted Forward Synthetic Route:

Based on this analysis, a common and highly efficient forward synthesis would be the reductive amination of 2,5-dichlorobenzaldehyde with methylamine.

Step 1: Imine Formation. 2,5-Dichlorobenzaldehyde is reacted with methylamine to form the corresponding N-(2,5-Dichlorobenzylidene)-N-methyliminium intermediate. This reaction is typically performed in a suitable solvent and is often acid-catalyzed.

Step 2: Reduction. The intermediate iminium ion is then reduced in situ to the final secondary amine product, this compound. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

This predicted route is highly plausible as it utilizes readily available starting materials and employs a robust and high-yielding chemical transformation. Computational tools would rank this pathway favorably due to its simplicity, high atom economy, and the prevalence of similar reactions in chemical databases. Alternative, lower-ranked predictions might involve the direct alkylation of methylamine with a 2,5-dichlorobenzyl halide, a method that can be prone to over-alkylation and is therefore often considered less efficient.

Advanced Spectroscopic and Analytical Characterization in N 2,5 Dichlorobenzyl N Methylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For N-(2,5-Dichlorobenzyl)-N-methylamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic arrangement.

Based on the analysis of similar structures, such as N-methylbenzylamine and other dichlorinated aromatic compounds, a predicted set of chemical shifts for the protons (¹H) and carbons (¹³C) of this compound in a standard solvent like CDCl₃ can be proposed.

Predicted ¹H and ¹³C NMR Data for this compound Interactive Data Table

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 - 2.5 | ~35 - 37 |

| Ar-CH₂-N | ~3.6 - 3.8 | ~58 - 60 |

| H-3 | ~7.2 - 7.3 | ~129 - 131 |

| H-4 | ~7.1 - 7.2 | ~128 - 130 |

| H-6 | ~7.3 - 7.4 | ~130 - 132 |

| C-1 | - | ~138 - 140 |

| C-2 | - | ~132 - 134 |

| C-3 | - | ~129 - 131 |

| C-4 | - | ~128 - 130 |

| C-5 | - | ~133 - 135 |

| C-6 | - | ~130 - 132 |

Note: These are estimated values and actual experimental results may vary.

To confirm the predicted structure and establish unambiguous connectivity, a series of 2D NMR experiments would be employed. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. oxinst.com For this compound, it would show correlations between the adjacent aromatic protons (H-3, H-4, and H-6), confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would be used to definitively assign the carbon signals corresponding to each protonated position: the N-CH₃, the Ar-CH₂, and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, the protons of the N-CH₃ group would show a correlation to the benzylic carbon (Ar-CH₂), and the benzylic protons would show correlations to the quaternary aromatic carbon C-1 and the aromatic carbons C-6 and C-2.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. bruker.comeuropeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. pharmtech.comresearchgate.net Different polymorphs can exhibit distinct physical properties.

In the context of this compound, ssNMR could:

Identify Polymorphs: If different crystalline forms of the compound exist, they would likely produce distinct ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. acs.org

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of a substance and can even quantify the amount of each phase present in a mixture. pharmtech.com

Provide Structural Insights: By analyzing anisotropic NMR interactions, such as chemical shift anisotropy (CSA), ssNMR can provide detailed information about molecular conformation and packing within the crystal that is complementary to X-ray diffraction data. pharmtech.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. acs.org

For this compound (C₈H₉Cl₂N), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value, confirming the elemental formula.

Furthermore, the presence of two chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion region would exhibit a distinctive cluster of peaks with a predictable intensity ratio (approximately 9:6:1 for the M, M+2, and M+4 peaks), providing strong evidence for the presence of two chlorine atoms in the molecule. nih.govacs.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. wvu.edu This technique is invaluable for structural elucidation. nih.gov

For the protonated this compound ion, a plausible fragmentation pathway can be predicted based on the known behavior of benzylamines and related structures. nih.govresearchgate.net Key fragmentation processes would likely include:

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is a common pathway for benzylamines. This would lead to the formation of a stable dichlorobenzyl cation.

Loss of Neutral Molecules: The parent ion could undergo fragmentation leading to the loss of small, stable neutral molecules.

Predicted Key Fragments in Tandem MS of this compound Interactive Data Table

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 190/192/194 | [C₈H₉Cl₂N]⁺ | Molecular Ion (M⁺) |

| 159/161/163 | [C₇H₅Cl₂]⁺ | Loss of CH₃NH₂ |

| 124/126 | [C₆H₃Cl]⁺ | Loss of HCl from [C₇H₅Cl₂]⁺ |

| 44 | [CH₃NH₂]⁺ | Alpha-cleavage with charge retention on the amine fragment |

Note: The m/z values reflect the isotopic pattern due to chlorine. The proposed pathways are predictive.

This type of fragmentation analysis would be crucial for identifying metabolites of this compound if it were to undergo chemical or biological transformation, as modifications to the molecule would result in predictable shifts in the masses of the fragment ions.

X-ray Crystallography and Complementary Structural Biology Techniques

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. azolifesciences.comyoutube.com This technique requires a single, high-quality crystal of the compound. uq.edu.aunumberanalytics.com

Should a suitable crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide:

Unambiguous Molecular Structure: A definitive 3D model of the molecule, confirming the connectivity established by NMR. creativebiomart.net

Precise Geometric Parameters: Highly accurate measurements of bond lengths, bond angles, and torsional angles.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including potential hydrogen bonding, and other non-covalent interactions.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination of this compound

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no published single-crystal X-ray diffraction data for this compound could be located. The successful application of this technique would require the growth of a suitable single crystal of the compound, a process that is often challenging and dependent on various factors such as solvent, temperature, and purity.

Were such data available, a detailed analysis would be presented in a format similar to the hypothetical table below, outlining key crystallographic parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

| Key Bond Angles (°) | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Co-crystallization Studies with Defined Binding Partners for Interaction Visualization

Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline solids, or co-crystals, by combining a target molecule with a selected binding partner (a coformer). These studies are instrumental in understanding and visualizing the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern molecular recognition and self-assembly in the solid state.

For this compound, co-crystallization studies could provide significant insights into its interaction patterns. The presence of a secondary amine group allows for potential hydrogen bonding, while the dichlorinated benzene ring can participate in halogen bonding and other aromatic interactions.

A comprehensive search of the scientific literature did not yield any specific reports of co-crystallization studies involving this compound with any defined binding partners. Research in this area would involve screening a variety of coformers with complementary functional groups to facilitate the formation of co-crystals. The resulting structures would then be analyzed by single-crystal X-ray diffraction to map the intermolecular interactions.

A hypothetical data table summarizing the findings of such a study is presented below to illustrate the type of information that would be generated.

Hypothetical Co-crystallization Study of this compound

| Binding Partner | Stoichiometric Ratio | Key Intermolecular Interactions |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Future Research Directions and Translational Perspectives for N 2,5 Dichlorobenzyl N Methylamine

Integration of N-(2,5-Dichlorobenzyl)-N-methylamine Research with Emerging Methodologies in Chemical Biology

The structural components of this compound make it an intriguing candidate for exploration using advanced techniques in chemical biology. The dichlorobenzyl group offers a scaffold that can be systematically modified to tune its physicochemical properties, such as lipophilicity and steric profile. This adaptability is highly valuable for methodologies that rely on the precise control of molecular interactions.

Future research could focus on integrating this compound into high-throughput screening platforms. By creating a library of analogues with varied substitution patterns on the benzyl (B1604629) ring or modifications to the methylamine (B109427) group, researchers could rapidly assess their biological activities against a wide array of cellular targets. Furthermore, techniques such as activity-based protein profiling (ABPP) could be employed to identify specific protein binding partners of this compound within a complex biological system. This would involve the synthesis of derivatives containing a reactive "warhead" and a reporter tag to enable the covalent labeling and subsequent identification of target proteins.

Another emerging area is the use of chemoproteomics to map the cellular interaction landscape of small molecules. By immobilizing this compound or its derivatives on a solid support, it could be used as bait to pull down interacting proteins from cell lysates, which can then be identified and quantified by mass spectrometry. This approach could uncover novel biological pathways and molecular targets influenced by this chemical scaffold.

Potential for this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule that can be used to study and manipulate biological systems. Given the prevalence of benzylamine (B48309) and N-methylamine motifs in biologically active compounds, this compound holds potential as a foundational structure for the development of novel chemical probes. The dichloro-substitution pattern, in particular, can influence the molecule's electronic properties and its ability to engage in specific interactions, such as halogen bonding, with biological macromolecules.

One potential application is in the study of enzymes that recognize or metabolize amines. For instance, various amine oxidases play crucial roles in cellular signaling and metabolism. Substituted benzylamines have been investigated as inhibitors of these enzymes. Future studies could explore whether this compound or its derivatives can act as selective modulators of specific amine oxidases, thereby providing tools to dissect their physiological and pathological roles.

Moreover, the N-methylamine group is a common feature in many neurotransmitters and neuromodulators. This suggests that this compound could be explored for its potential to interact with receptors, transporters, or enzymes involved in neurotransmission. By functionalizing the molecule with fluorescent tags or photo-crosslinking groups, it could be transformed into a probe to visualize and study the dynamics of these neurological targets in living cells or tissues.

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Studies

The exploration of this compound's full potential will necessitate a multidisciplinary approach, fostering collaborations between synthetic chemists, chemical biologists, pharmacologists, and computational scientists.

Interdisciplinary Research Areas:

| Discipline | Potential Contribution |

| Synthetic Chemistry | Design and synthesis of focused libraries of this compound analogues with diverse functionalities to establish structure-activity relationships (SAR). |

| Chemical Biology | Application of advanced techniques like ABPP and chemoproteomics to identify cellular targets and mechanisms of action. |

| Computational Chemistry | Utilization of molecular modeling and docking studies to predict potential biological targets and guide the rational design of more potent and selective derivatives. |

| Pharmacology & Cell Biology | In vitro and in vivo assays to characterize the biological effects of the compound and its analogues on cellular pathways and disease models. |

Collaborative projects could focus on developing this compound-based tool compounds for specific biological questions. For example, a joint effort between synthetic chemists and neuroscientists could lead to the creation of probes for studying specific subtypes of amine receptors in the brain. Similarly, a partnership between chemical biologists and cancer researchers could investigate the potential of this scaffold to target pathways dysregulated in cancer.

Such interdisciplinary collaborations would not only accelerate our understanding of the biological activities of this compound but also pave the way for its potential translation into therapeutic leads or diagnostic agents. The systematic exploration of this and related chemical spaces is likely to yield valuable insights into fundamental biological processes and may uncover new starting points for drug discovery.

Q & A

Q. What are the common synthetic routes for N-(2,5-Dichlorobenzyl)-N-methylamine in academic laboratories?

this compound is typically synthesized via nucleophilic substitution reactions. A primary method involves the alkylation of methylamine with 2,5-dichlorobenzyl bromide or chloride under controlled conditions. For example, reactions may proceed in polar aprotic solvents (e.g., acetonitrile or DMF) with a base like potassium carbonate to deprotonate the amine and facilitate substitution. Reaction temperatures are often maintained between 60–80°C to optimize yield while minimizing side products like over-alkylation . Purification typically involves column chromatography or recrystallization to isolate the pure product.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying aromatic protons (6.8–7.5 ppm for dichlorobenzyl) and methylamine groups (~2.2 ppm for N–CH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 218.03 for CHClN).

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and identifies impurities using reverse-phase columns and UV detection .

Q. What safety precautions are recommended when handling this compound?

Laboratory handling requires:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal due to potential environmental hazards .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in N-alkylation versus N-methylation during synthesis?

Selectivity depends on:

- Stoichiometry : Excess methylamine reduces bis-alkylation byproducts.

- Solvent Polarity : Polar solvents stabilize transition states, favoring mono-alkylation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity in biphasic systems . Mechanistic studies using density functional theory (DFT) can model electron-deficient benzyl halides' reactivity toward amines.

Q. What role does this compound play in catalytic CO2_22 fixation reactions?

While direct evidence is limited, structurally similar N-methylamines are used in CO reduction to formamides or methylamines via transition-metal catalysts (e.g., Ru or Pd complexes). The electron-withdrawing dichlorobenzyl group may stabilize intermediates in CO insertion steps. Experimental optimization of catalyst loading, pressure, and temperature (e.g., 80–120°C, 1–5 bar CO) is critical for efficiency .

Q. How can computational methods predict the biological interactions of this compound?

Molecular docking and molecular dynamics simulations can model binding affinities to targets like enzymes or receptors. For example:

- Docking Software (AutoDock Vina) : Screens interactions with cytochrome P450 isoforms or neurotransmitter transporters.

- ADMET Prediction : Assesses pharmacokinetic properties (e.g., LogP ~2.5 suggests moderate blood-brain barrier penetration). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.